molecular formula C17H14BrFN2OS B2615279 (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-87-7

(4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2615279
CAS RN: 851865-87-7
M. Wt: 393.27
InChI Key: MSAZPYLMZKZHTI-UHFFFAOYSA-N
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Description

The compound (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as compound 1, is a synthetic small molecule that has been studied for its potential use in scientific research applications. It is a member of the imidazole family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

Synthesis and Chemical Transformations

One of the primary scientific research applications of compounds similar to (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves their synthesis and subsequent chemical transformations. These compounds often serve as key intermediates in the synthesis of more complex molecules. For instance, 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, has been identified as a crucial intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. The development of practical and scalable synthesis methods for such intermediates, including the use of cross-coupling reactions and diazotization, is of significant interest in medicinal chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Pharmacophore Design for Drug Discovery

The compound's structure, containing a 4,5-dihydro-1H-imidazol-1-yl moiety, suggests potential utility in the design of pharmacophores for drug discovery, particularly as inhibitors of specific enzymes or receptors. For example, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a role in proinflammatory cytokine release. Research into the design, synthesis, and activity studies of such inhibitors is an important aspect of developing new therapeutics for inflammatory diseases (Scior et al., 2011).

Fluorescent Chemosensors

Compounds based on imidazole and benzylthio groups may also find applications as fluorescent chemosensors. Research into similar structural motifs has led to the development of chemosensors for detecting metal ions, anions, and neutral molecules. The selectivity and sensitivity of these sensors make them valuable tools in environmental monitoring, biological research, and medical diagnostics (Roy, 2021).

Environmental Remediation

The research applications extend into environmental science, particularly in the treatment of organic pollutants. Enzymatic degradation of recalcitrant compounds in wastewater, with the aid of redox mediators, demonstrates the potential for using complex organic molecules in environmental remediation efforts. The effectiveness of such processes in degrading pollutants highlights the importance of understanding the chemical and biological interactions of synthetic compounds (Husain & Husain, 2007).

Mechanism of Action

properties

IUPAC Name

(4-bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2OS/c18-14-5-3-13(4-6-14)16(22)21-10-9-20-17(21)23-11-12-1-7-15(19)8-2-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAZPYLMZKZHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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